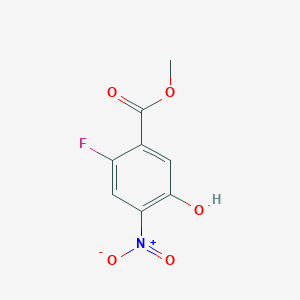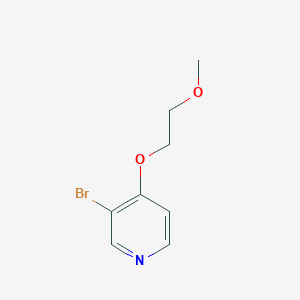
N-(3-BRomo-4-fluorophenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of N-(3-Bromo-4-fluorophenyl)ethanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Amidation and Esterification: The sulfonamide group can react with various reagents to form amides and esters. These reactions are typically carried out using reagents such as acyl chlorides or anhydrides.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure makes it a candidate for drug development.
Industry: It is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-fluorophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(3-Bromo-4-fluorophenyl)ethanesulfonamide can be compared with other similar compounds, such as:
N-(3-Bromo-4-chlorophenyl)ethanesulfonamide: This compound has a chlorine substituent instead of a fluorine, which can affect its reactivity and biological activity.
N-(3-Fluoro-4-bromophenyl)ethanesulfonamide: The position of the bromo and fluoro groups is reversed, which can lead to different chemical properties.
N-(3-Bromo-4-methylphenyl)ethanesulfonamide: The presence of a methyl group instead of a fluoro group can significantly alter the compound’s properties.
This compound stands out due to its unique combination of bromo and fluoro substituents, which impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-bromo-4-fluorophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCINNBCKEZQNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














